2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Description
Structural Classification and Nomenclature
2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid is a heterocyclic compound featuring a thiazole core fused with pyridine and carboxylic acid functionalities. Its IUPAC name derives from the thiazole ring (positions 1,3), substituted at position 4 with a carboxylic acid group (-COOH) and at position 2 with a pyridin-2-yl carbonylamino group (-NH-C(O)-C₅H₄N). The molecular formula is C₁₀H₇N₃O₃S , with a molecular weight of 249.25 g/mol .
The SMILES notation for this compound is O=C(C1=NC(=CS1)C(=O)O)NC(=O)C2=CC=CN=C2 , reflecting the connectivity of the pyridine ring (attached via its 2-position), the thiazole ring, and the carboxylic acid substituent. The structure is characterized by:
- A thiazole ring (five-membered ring with nitrogen at position 1 and sulfur at position 3).
- A pyridin-2-yl carbonyl group linked to the thiazole’s amino group.
- A carboxylic acid at position 4 of the thiazole.
This compound belongs to the broader class of thiazole-carboxylic acid derivatives , which are pivotal in medicinal and agrochemical research due to their bioisosteric properties.
Historical Context in Thiazole Chemistry
Thiazoles have been studied since the 19th century, with early work focusing on their synthesis via the Hantzsch reaction (condensation of thioureas with α-halo ketones). The development of thiazole carboxylic acids gained momentum in the mid-20th century, driven by their utility as intermediates in drug synthesis. For example, US Patent 3,274,207 (1966) disclosed methods for converting halomethylthiazoles to hydroxymethylthiazoles, which are oxidized to carboxylic acids.
The specific compound 2-[(2-pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid emerged more recently, reflecting advancements in regioselective synthesis. Its design likely draws inspiration from picolinamide derivatives (e.g., picolinic acid, a pyridine-2-carboxylic acid), which are known for metal-chelating properties. The integration of pyridine and thiazole motifs aligns with trends in developing multitarget ligands for neurological disorders.
Significance in Heterocyclic Chemistry
Thiazole-carboxylic acids occupy a unique niche in heterocyclic chemistry due to:
- Electronic diversity : The thiazole ring’s electron-rich sulfur atom and pyridine’s aromatic nitrogen enable π-π stacking and hydrogen bonding, critical for molecular recognition.
- Bioactivity : Thiazole derivatives exhibit antimicrobial, anticancer, and antidiabetic activities. The carboxylic acid group enhances water solubility, facilitating pharmacokinetic optimization.
- Synthetic versatility : The compound’s functional groups (carboxylic acid, amide) allow derivatization into esters, amides, or metal complexes, as seen in related structures like chromium picolinate.
A comparative analysis of similar compounds reveals key trends:
Relationship to Pyridine and Thiazole Compound Families
This compound bridges two major heterocyclic families:
- Pyridine derivatives : The pyridin-2-yl group contributes aromaticity and basicity, influencing binding to biological targets (e.g., enzymes, receptors).
- Thiazole derivatives : The thiazole core’s sulfur atom enhances metabolic stability and bioavailability compared to oxazole analogues.
Structural comparisons :
- Positional isomerism : Substitution at pyridine’s 2-position (vs. 3- or 4-) alters electronic effects. For instance, the 2-pyridinyl group in this compound may enhance intramolecular hydrogen bonding with the thiazole’s amino group, stabilizing the conformation.
- Functional group interplay : The carbonylamino linker (-NH-C(O)-) between pyridine and thiazole enables conjugation, potentially modulating electron distribution across both rings.
Synthetic pathways :
Properties
IUPAC Name |
2-(pyridine-2-carbonylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3S/c14-8(6-3-1-2-4-11-6)13-10-12-7(5-17-10)9(15)16/h1-5H,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUUYPCBHJBWJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201200863 | |
| Record name | 2-[(2-Pyridinylcarbonyl)amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105192-27-5 | |
| Record name | 2-[(2-Pyridinylcarbonyl)amino]-4-thiazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1105192-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(2-Pyridinylcarbonyl)amino]-4-thiazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201200863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amidation of 1,3-Thiazole-4-carboxylic Acid Derivatives
Method Overview:
This approach involves activating the carboxylic acid group of 1,3-thiazole-4-carboxylic acid, followed by coupling with 2-aminopyridine or its derivatives to form the desired amide linkage.
- Activation of the carboxylic acid is typically achieved using coupling reagents such as N,N'-Dicyclohexylcarbodiimide (DCC) , N,N'-Diisopropylcarbodiimide (DIC) , or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of catalysts like hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) .
- The activated acid reacts with 2-aminopyridine under controlled conditions (e.g., in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM)) at room temperature or slightly elevated temperatures.
- The reaction progress is monitored via thin-layer chromatography (TLC) or HPLC, and the product is purified through recrystallization or chromatography.
Thiazole-4-carboxylic acid + 2-aminopyridine → (Activation) → 2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Research Findings:
This method aligns with standard peptide coupling techniques, which are well-documented in heterocyclic synthesis literature and patent literature, including processes described in WO2009065797A1, where similar heterocyclic amides are synthesized via carbodiimide-mediated coupling.
Cyclization of 2-Amino-1,3-thiazole-4-carboxylic Acid Derivatives
Method Overview:
This approach involves initial synthesis of a thiazole precursor bearing a suitable amino group, followed by acylation with pyridine-2-carbonyl chloride.
- Synthesis of 2-amino-1,3-thiazole-4-carboxylic acid derivatives via Hantzsch or Gewald reactions.
- Subsequent acylation with pyridine-2-carbonyl chloride (or pyridine-2-carboxylic acid derivatives activated with thionyl chloride or oxalyl chloride) in the presence of a base such as pyridine or triethylamine.
- The reaction is typically conducted in inert solvents like DCM or tetrahydrofuran (THF) at low temperatures to control side reactions.
- Purification involves extraction, washing, and recrystallization.
2-Amino-1,3-thiazole-4-carboxylic acid derivative + pyridine-2-carbonyl chloride → 2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid
Research Findings:
This method is supported by heterocyclic acylation techniques described in patent literature, emphasizing the importance of controlled acylation conditions to prevent polymerization or side reactions.
Multi-step Synthesis via Intermediate Formation
Method Overview:
A multi-step synthesis involves first preparing an intermediate such as 2-(pyridin-2-ylcarbonyl)thiazole-4-carboxylic acid, then converting it into the target compound through amide bond formation.
- Synthesis of the intermediate via cyclization of 2-aminothiazole derivatives with pyridine-2-carboxylic acid derivatives.
- Activation of the carboxylic acid group in the intermediate (using carbodiimides or acyl chlorides).
- Coupling with ammonia or amines to form the final amide.
Research Findings:
This route offers flexibility for introducing various substituents and is documented in heterocyclic synthesis patents, including processes for preparing thiazole derivatives with amino and carboxylic functionalities.
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Solvent | Conditions | Advantages | References |
|---|---|---|---|---|---|
| Direct Amidation | DCC, DIC, EDC, HOBt, NHS | DMF, DCM | Room temperature, inert atmosphere | High yield, straightforward | Patent WO2009065797A1 |
| Acyl Chloride Coupling | Pyridine-2-carbonyl chloride | DCM, THF | 0-25°C, inert atmosphere | Fast reaction, high selectivity | Literature on heterocyclic acylation |
| Multi-step Intermediate | Gewald reaction, cyclization reagents | Ethanol, DMSO | Reflux, controlled temperature | Flexibility for derivatives | Patent and research articles |
Notes and Considerations
Purity and Characterization:
The synthesized compound should be characterized via NMR, IR, and mass spectrometry to confirm structure and purity.Reaction Optimization:
Parameters such as temperature, reagent stoichiometry, and reaction time should be optimized for maximum yield and minimal side products.Environmental and Safety Aspects: Use of hazardous reagents like acyl chlorides and carbodiimides necessitates appropriate safety measures and waste disposal protocols.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
- **Oxidation
Biological Activity
2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₀H₇N₃O₃S
- Molecular Weight : 249.25 g/mol
- CAS Number : 1082121-37-6
Synthesis
The synthesis of 2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid typically involves multi-step reactions starting from thiazole derivatives. Various methodologies have been explored to optimize yield and purity, including the use of different coupling agents and reaction conditions.
Antitumor Activity
Recent studies have demonstrated that thiazole derivatives exhibit promising antitumor properties. For instance, a series of thiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 6d | K563 | < 1 |
| 6d | MCF-7 | 20.2 |
| 6d | HT-29 | 21.6 |
In these studies, compound 6d showed significant antiproliferative activity comparable to dasatinib against leukemia cells but was less effective against mammary and colon carcinoma cells .
Antimicrobial Activity
Thiazole derivatives have also been investigated for their antimicrobial properties. The compound's structure allows for interaction with bacterial enzymes, leading to inhibition of growth. For example, a study indicated that certain thiazole derivatives exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.
The biological activity of thiazole derivatives is often attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis. The presence of the pyridinyl group in the structure enhances the compound's interaction with biological targets, potentially increasing its efficacy.
Case Studies
- Antitumor Screening : A novel derivative of thiazole was screened against several cancer cell lines by the National Cancer Institute (NCI). Among the tested compounds, some showed GI₅₀ values as low as 3.93 µM, indicating potent antitumor activity .
- Antimicrobial Evaluation : Research has shown that specific thiazole compounds can inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. Compounds similar to 2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid have been evaluated against various cancer cell lines, including breast cancer (MCF-7), prostate cancer (PC3), and liver cancer (HepG2). Notably, one study indicated that certain thiazole-pyridine hybrids displayed superior anti-breast cancer efficacy compared to standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Properties
Thiazole derivatives have shown promising antimicrobial activity against both bacterial and fungal strains. The presence of the pyridinylcarbonyl moiety enhances the interaction with microbial targets, potentially leading to increased potency. For instance, studies have reported that thiazole-containing compounds exhibit effective inhibition against pathogens such as Staphylococcus aureus and Candida albicans .
Anticonvulsant Activity
There is emerging evidence supporting the anticonvulsant potential of thiazole derivatives. Compounds derived from similar scaffolds have been tested for their ability to mitigate seizure activity in animal models, suggesting a possible therapeutic application in epilepsy .
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized a series of thiazole-pyridine hybrids and evaluated their anticancer activities against various human cancer cell lines. One compound demonstrated an IC50 value significantly lower than that of established chemotherapeutics, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of thiazole derivatives against clinical isolates of Pseudomonas aeruginosa. The study highlighted the structure-activity relationship (SAR) that suggests modifications on the thiazole ring can enhance antibacterial efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Thiazole-4-carboxylic acid derivatives exhibit diverse properties based on substituent variations. Key analogs and their properties are summarized below:
Key Observations :
- Solubility: Most analogs are water-insoluble but soluble in polar organic solvents (e.g., DMSO, ethanol) .
- Thermal Stability : Derivatives like 2-(3-chlorophenyl)-thiazole-4-carboxylic acid exhibit high melting points (>200°C), suggesting strong intermolecular interactions .
- Electronic Effects : Electron-withdrawing substituents (e.g., Cl, CF₃) enhance acidity of the carboxylic acid group, influencing binding to biological targets .
AgrA Inhibition :
- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid (EC₅₀ ~10 nM) and related analogs inhibit AgrA, a quorum-sensing receptor in Gram-positive bacteria, by blocking its DNA-binding domain .
- Comparison: The pyridine-2-carbonylamino group in the target compound may enhance binding affinity due to π-π stacking with AgrA's aromatic residues, though direct data are lacking.
Receptor Agonism :
- Cyclic carbamate derivatives (e.g., 2-melatonin-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]sulfanyl]-1,3-thiazole-4-carboxylic acid ) act as dual EP2/EP3 agonists (EC₅₀ ≤10 nM) with selectivity over EP1/EP4 receptors .
Antibacterial Activity :
- 2-Amino-5-aryl-1,3-thiazole-4-carboxylic acid derivatives exhibit moderate to strong activity against S. aureus and E. coli, with MIC values ranging from 8–64 µg/mL .
Key Advantages and Limitations
- Advantages :
- Limitations :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[(2-Pyridinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via coupling reactions involving activated carboxylic acid derivatives. For example, a pyridinylcarbonyl group can be introduced to the thiazole core using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (CH₂Cl₂). The reaction typically proceeds at room temperature for 6–15 hours, followed by Boc deprotection with trifluoroacetic acid (TFA) if necessary . Purification via silica gel chromatography (using gradients of hexane/ethyl acetate) ensures high purity (>95%) .
Q. How is the compound characterized after synthesis?
- Methodological Answer : Structural confirmation relies on spectral techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks (e.g., thiazole ring protons at δ 7.5–8.5 ppm, carboxylic acid protons at δ 12–13 ppm) .
- IR Spectroscopy : Key peaks include C=O stretches (~1700 cm⁻¹ for carboxylic acid and amide) and N-H stretches (~3300 cm⁻¹) .
- HPLC : Purity is validated using reverse-phase HPLC with UV detection at 254 nm .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store the compound in airtight containers under inert gas (argon or nitrogen) at −20°C to prevent hydrolysis of the amide or carboxylic acid groups. Desiccants like silica gel mitigate moisture-induced degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer : Key variables include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance solubility of intermediates but require careful pH control to avoid side reactions .
- Catalyst Use : DMAP (4-dimethylaminopyridine) can accelerate acylation steps by stabilizing transition states .
- Temperature Control : Lower temperatures (0–5°C) reduce byproduct formation during coupling steps, while higher temperatures (40–50°C) improve reaction rates for Boc deprotection .
- Yield Monitoring : Track intermediates via TLC and optimize stoichiometry (e.g., 1.2 equivalents of pyridinylcarbonyl chloride to thiazole amine) .
Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?
- Methodological Answer : Contradictions may arise from tautomerism or rotational isomers. Techniques to resolve ambiguities:
- 2D NMR (COSY, HSQC) : Assigns coupled protons and correlates carbon-proton pairs to clarify complex splitting .
- X-ray Crystallography : Provides definitive confirmation of molecular geometry and hydrogen-bonding networks .
- Computational Modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and identifies dominant tautomers .
Q. What assays are suitable for evaluating the compound’s bioactivity?
- Methodological Answer : Target-specific assays depend on hypothesized mechanisms:
- Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases) in buffer systems (pH 7.4, 37°C) .
- Receptor Binding : Radioligand displacement assays (e.g., [³H]-labeled competitors) quantify affinity for GPCRs or nuclear receptors .
- Cellular Efficacy : Assess cytotoxicity (MTT assay) and target modulation (Western blot for downstream proteins) in relevant cell lines .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses in protein active sites (e.g., pyridinyl group interacting with hydrophobic pockets) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER trajectories (10–100 ns) assess binding stability and hydration effects .
- Pharmacophore Modeling : Identify critical functional groups (e.g., carboxylic acid for hydrogen bonding) using MOE or Phase .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
